molecular formula C14H10N4O3 B2546077 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole CAS No. 328555-26-6

1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B2546077
CAS RN: 328555-26-6
M. Wt: 282.259
InChI Key: VMNGCPXOMQSLBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the reaction of phenylenediamines with various reagents to yield mono-substituted products, as reported in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole . The use of glycolic acid for the cyclization step is crucial to avoid by-products. Similarly, the synthesis of 1-methyl-7-nitrobenzotriazole and its derivatives involves the action of nitrous acid on amines, indicating that nitration and substitution reactions are common in the synthesis of benzotriazole derivatives .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is confirmed by chemical and spectroscopic methods, including X-ray crystallography . The presence of nitro groups and other substituents on the benzotriazole ring can significantly influence the molecular topology and, consequently, the physical and biological properties of these compounds .

Chemical Reactions Analysis

Benzotriazole derivatives undergo various chemical reactions, such as nucleophilic substitution, as seen with 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reacting with pyridine . The diazotization reaction is another common method to modify the benzotriazole structure, leading to the formation of triazole derivatives . The reactivity of these compounds is further exemplified by the benzylation of halogenosubstituted 1-hydroxybenzotriazoles to yield nitrobenzyloxybenzotriazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular shape and the nature of their substituents. For instance, the N-alkylation of monosubstituted benzotriazoles yields isomeric products with distinct topology, which results in different biological and physical properties . The antimycobacterial activity of certain nitrobenzyloxybenzotriazoles suggests that these compounds can have significant biological activity, which may be comparable to known antimycobacterial agents .

Scientific Research Applications

Spectroscopy and Tautomerism Studies

1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole and related compounds have been studied for their structures and tautomerism using multinuclear 1H, 13C, 15N, and 2D NMR spectroscopy and quantum chemistry. These studies are crucial in understanding the chemical behavior and molecular structure of benzotriazole nitro derivatives (Larina & Milata, 2009).

Hydrogen Bonding and Molecular Structures

Research has shown that molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, closely related to 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole, exhibit unique molecular-electronic structures and are linked into chains or sheets by hydrogen bonds. This highlights the compound's potential in understanding and designing molecular structures with specific properties (Portilla et al., 2007).

Synthesis and Substitution Studies

Studies have explored the synthesis and substitution reactions involving benzotriazole derivatives, such as replacing nitro groups in trinitrobenzene with NH-azoles, which includes compounds like 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole. These reactions are significant in the field of organic chemistry and materials science (Sapozhnikov et al., 2004).

Biotransformation in Environmental Studies

The biotransformation of benzotriazoles, including derivatives of 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole, has been investigated, especially in the context of their presence as micropollutants in the aquatic environment. Understanding their degradation mechanisms is crucial for assessing environmental impact and treatment strategies (Huntscha et al., 2014).

Anticorrosive Applications

Research into benzotriazole derivatives has also included their use as anticorrosive agents. Studies have shown that these compounds, including those structurally related to 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole, can be effective in protecting metals like copper from corrosion, highlighting their industrial significance (Aramaki et al., 1991).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Benzotriazoles can be hazardous and should be handled with care .

properties

IUPAC Name

benzotriazol-1-yl-(3-methyl-4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-9-8-10(6-7-12(9)18(20)21)14(19)17-13-5-3-2-4-11(13)15-16-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNGCPXOMQSLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole

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